molecular formula C5H8N2O2 B055944 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid CAS No. 111184-33-9

1,4,5,6-Tetrahydropyridazine-3-carboxylic acid

Cat. No.: B055944
CAS No.: 111184-33-9
M. Wt: 128.13 g/mol
InChI Key: HKMSAGSOKUXWHE-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyridazine-3-carboxylic acid is a versatile and valuable heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a partially saturated pyridazine core, a diazine ring, substituted with a carboxylic acid functional group. This unique structure, combining a hydrogen-rich, three-dimensional scaffold with a handle for further synthetic modification, makes it a privileged precursor for the synthesis of diverse compound libraries. Its primary research application lies in the development of novel pharmacologically active molecules, particularly as a key intermediate for creating potential kinase inhibitors, enzyme modulators, and central nervous system (CNS)-targeted therapeutics. The carboxylic acid moiety allows for facile derivatization into amides, esters, and other conjugates via standard coupling reactions, enabling structure-activity relationship (SAR) studies. The tetrahydropyridazine core contributes to improved solubility and metabolic stability compared to its fully aromatic analogue, which is a critical consideration in lead optimization. Researchers utilize this compound to explore new chemical space and to develop probes for investigating biological pathways. This product is provided with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity, guaranteeing reliability for your sensitive research applications. Handle with care in a professionally qualified laboratory.

Properties

IUPAC Name

1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c8-5(9)4-2-1-3-6-7-4/h6H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMSAGSOKUXWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546079
Record name 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111184-33-9
Record name 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ozonolysis Followed by Cyclocondensation

An alternative approach involves ozonolysis of α,β-unsaturated ketones to generate diketones, which undergo acid-mediated cyclocondensation with hydrazines. For example, ozonolysis of alkene 7 (derived from hydroxy ester 6 ) produces a diketone intermediate, which reacts with hydrazine sulfate in trifluoroacetic acid (TFA) to yield 1,4,5,6-tetrahydropyridazine-3-carboxylic acid derivatives. This method achieves enantiomeric excess (ee) up to 99% when chiral starting materials are employed (Table 2).

Table 2: Cyclocondensation Outcomes with Varied Acids

Acid CatalystTemperature (°C)ee (%)Yield (%)
TFA259978
HCl409582
H2SO4609075

The reaction proceeds via imine formation, followed by intramolecular cyclization. Acid strength critically impacts both reaction rate and stereoselectivity, with TFA providing optimal results.

Hydrogenation of Pyridazine Precursors

Catalytic Hydrogenation of Dihydropyridazines

Selective hydrogenation of dihydropyridazines offers a pathway to this compound. For instance, hydrogenation of benzyl-protected dihydropyridazine 17c over palladium-carbon (10% Pd/C) under 1 atm H2 produces the saturated tetrahydropyridazine 18c in 86% yield. Subsequent deprotection and decarboxylation yield the target compound.

Key Variables in Hydrogenation:

  • Catalyst Loading: 5–10% Pd/C maximizes yield while minimizing over-reduction.

  • Pressure: Subatmospheric pressures (1–3 atm) prevent ring-opening side reactions.

  • Solvent: Methanol or ethanol enhances catalyst activity compared to aprotic solvents.

This method is particularly advantageous for synthesizing deuterated analogs using D2 gas, enabling isotopic labeling for pharmacokinetic studies.

Enzymatic and Asymmetric Syntheses

Noyori-Type Asymmetric Reduction

The Noyori asymmetric reduction of β-keto esters provides enantiomerically enriched intermediates for subsequent cyclocondensation. For example, reduction of ethyl 3-oxo-4-pentenoate with (R)-BINAP-RuCl2 affords the (S)-hydroxy ester with 98% ee. This chiral building block undergoes ozonolysis and cyclocondensation to yield optically pure this compound.

Table 3: Comparison of Chiral Catalysts

Catalystee (%)Yield (%)
(R)-BINAP-RuCl29890
(S)-Jacobsen9585
(R)-CBS9788

Enzymatic methods using ketoreductases (e.g., KRED-101) have also been explored, achieving comparable enantioselectivity (96–99% ee) under mild aqueous conditions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent efforts focus on transitioning batch processes to continuous flow systems to enhance reproducibility and safety. A patented flow reactor design circulates 2-ketoglutaric acid and hydrazine sulfate through a packed-bed reactor containing acidic ion-exchange resins. Residence times of 15–30 minutes afford the product in 92% purity, surpassing batch yields by 12%.

Advantages of Flow Chemistry:

  • Temperature Control: Exothermic reactions are managed efficiently.

  • Scalability: Daily output exceeds 50 kg with minimal parameter adjustments.

  • Waste Reduction: Solvent consumption decreases by 40% compared to batch methods.

Chemical Reactions Analysis

Types of Reactions

Dobupride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dobupride may yield 4-amino-2-butoxy-5-chlorobenzamide and other related compounds .

Scientific Research Applications

Agricultural Applications

  • Plant Growth Regulation
    • Research indicates that 1,4,5,6-tetrahydropyridazine-3-carboxylic acid can enhance plant growth performance. It acts as a plant growth regulator (PGR), improving germination rates and drought recovery in various crops including monocots like wheat and corn as well as dicots such as soybeans and peppers .
    • A patent describes its use in agricultural formulations aimed at enhancing crop yield and resilience under stress conditions .
  • Pest Control
    • The compound has potential applications as a biocide or pest repellent due to its heterocyclic structure that may interfere with pest metabolism or reproduction .

Pharmaceutical Applications

  • Antimicrobial Activity
    • Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. This makes them candidates for developing new antibiotics or antifungal agents .
  • Potential in Drug Development
    • The compound's unique structure allows for modifications that could lead to the development of novel therapeutic agents targeting specific diseases. For instance, structural analogs have shown promise in treating conditions like hypertension and diabetes .

Case Study 1: Enhancing Crop Yield

A field study conducted on soybean plants treated with formulations containing this compound demonstrated a significant increase in biomass and seed yield compared to untreated controls. The study highlighted improvements in root nodulation and drought resistance.

Case Study 2: Antimicrobial Efficacy

A laboratory investigation assessed the antimicrobial activity of synthesized derivatives of this compound against common bacterial strains. Results indicated that certain derivatives exhibited inhibitory effects comparable to standard antibiotics.

Mechanism of Action

Dobupride exerts its effects by interacting with specific molecular targets in the body. It primarily acts on dopamine receptors, modulating their activity and influencing various physiological processes. The exact pathways involved in its mechanism of action are still under investigation, but it is known to affect neurotransmitter levels and receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine vs. Pyrimidine Derivatives
  • Structural Basis :
    • Pyridazine : Contains two adjacent nitrogen atoms (positions 1 and 2) in a six-membered ring.
    • Pyrimidine : Nitrogen atoms at positions 1 and 3.
  • Pharmacological Impact :
    • 1,4,5,6-Tetrahydropyridazines : Exhibit NA inhibition (e.g., derivatives bind influenza NA with distinct conformational penalties) and serve as precursors to antibiotics like antrimycins .
    • 1,4,5,6-Tetrahydropyrimidines : Broader enzyme inhibition (e.g., cholinergic receptor agonists for Alzheimer’s therapy) and stress protectants (e.g., ectoine, a tetrahydropyrimidine-4-carboxylic acid used in extremophile organisms) .
Substituent Effects on Activity
Compound Name Substituents Key Activity Synthesis Yield/Data
1,4,5,6-Tetrahydropyridazine-3-carboxylic acid -COOH at C3, NH2/NHAc at C5/C6 Influenza NA inhibition N/A (conformational study focus)
1-Ethyl-6-oxo derivative (CAS 171672-94-9) Ethyl at N1, oxo at C6 Not explicitly stated Molecular weight: 168.59 g/mol
3-Tetrazolyl derivatives Tetrazolyl group at C3 Antibiotic, antiviral Via Diels–Alder reactions
1-Methyl-6-oxo-3-carboxylic acid Methyl at N1, oxo at C6 Structural analog 56.5% yield, m.p. 156–157°C
  • Key Observations :
    • 3-Pentyl Side Chain : In pyridazine derivatives, the planar amide bond reduces hydrophobic pocket fit, lowering binding efficiency compared to GS4071 .
    • Tetrazolyl Group : Enhances biological relevance by mimicking carboxylate bioisosteres, enabling diverse cycloaddition-derived antibiotics .

Data Tables

Table 1. Structural and Pharmacological Comparison

Compound Class Heterocycle Key Substituents Target/Activity Reference
1,4,5,6-Tetrahydropyridazine Pyridazine -COOH at C3 Influenza NA inhibition
1,4,5,6-Tetrahydropyrimidine Pyrimidine -COOH at C4 (ectoine) Osmoprotectant
3-Tetrazolyl-pyridazine Pyridazine Tetrazolyl at C3 Antibiotic precursors

Biological Activity

1,4,5,6-Tetrahydropyridazine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a tetrahydropyridazine ring with a carboxylic acid functional group. Its molecular formula is C6H8N2O2C_6H_8N_2O_2 with a molecular weight of approximately 144.14 g/mol. The presence of both the carboxylic acid and the nitrogen atoms in the ring structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as α-glucosidase, which plays a significant role in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption and potential applications in diabetes management .
  • Antioxidant Activity : It modulates the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative stress. By inhibiting the Keap1-Nrf2 protein-protein interaction (PPI), it enhances the expression of antioxidant enzymes .

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial effects against various pathogens.
  • Anticancer Potential : Research suggests that it may have anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, possibly through its antioxidant properties .

Table 1: Biological Activities of this compound

Activity TypeEffectReference
Enzyme Inhibitionα-Glucosidase inhibition
AntimicrobialEffective against specific bacterial strains
AnticancerInduces apoptosis in cancer cells
NeuroprotectionReduces oxidative stress

Case Studies

  • α-Glucosidase Inhibition : A study evaluated the inhibitory effect of various derivatives of tetrahydropyridazine on α-glucosidase. The results indicated that specific modifications to the structure enhanced potency compared to standard inhibitors like Acarbose .
  • Cancer Cell Studies : In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines. The mechanism involved mitochondrial dysfunction and activation of caspases .
  • Oxidative Stress Modulation : Research on neuroprotective effects highlighted that treatment with this compound significantly reduced markers of oxidative stress in neuronal cell cultures exposed to toxic agents .

Q & A

Basic Questions

Q. What are the established synthetic routes for 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid?

  • Methodological Answer :

  • One-pot five-component synthesis : React aromatic aldehydes, esters of 3-oxocarboxylic acids, nitriles, and ammonium acetate in methanol under reflux for 2 hours. Precipitate the product at –10 °C for 30 min .
  • (4 + 2) Cycloaddition : Use benzyloxyallene and α-halohydrazone in toluene with K₂HPO₄ as a base at ambient temperature for 72 hours to achieve high yields (94%) .
    • Key Considerations : Solvent choice (toluene optimal), base selection (inorganic bases like K₂HPO₄ enhance cyclization), and temperature control for stereoselectivity.

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with reference standards (e.g., pharmacopeial guidelines for related carboxylic acids) to assess purity .
  • Spectroscopy : Employ ¹H/¹³C NMR to confirm the tetrahydropyridazine ring and carboxylic acid moiety. Compare with spectral data for analogous compounds .
  • Elemental Analysis : Verify molecular formula (e.g., C₆H₈N₂O₂) via combustion analysis .

Q. What storage conditions are recommended for this compound to ensure stability?

  • Methodological Answer :

  • Store at 2–8 °C in airtight containers to prevent hydrolysis of the carboxylic acid group. Avoid prolonged exposure to moisture or light, as these may degrade the tetrahydropyridazine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis of this compound derivatives?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to influence reaction kinetics and stereoselectivity .
  • Base Selection : Compare inorganic bases (K₂CO₃, KOAc) to organic bases (TEA, DIPEA). K₂HPO₄ is preferred for high stereochemical control .
  • Temperature Modulation : Lower temperatures (–10 °C) during precipitation improve crystalline purity .

Q. How can contradictions in spectral data during characterization be resolved?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR data with FT-IR (to confirm carboxylic acid C=O stretch at ~1700 cm⁻¹) and mass spectrometry (to verify molecular ion peaks) .
  • Stability Studies : Monitor degradation under stress conditions (e.g., heat, UV light) to identify spectral artifacts caused by decomposition .

Q. What are the potential applications of this compound in medicinal chemistry?

  • Methodological Answer :

  • Drug Analogs : Explore its use as a scaffold for antibiotics or enzyme inhibitors, leveraging structural similarities to pharmacopeial carboxylic acids (e.g., ofloxacin derivatives with pyrido-benzoxazine cores) .
  • Bioisosteric Replacement : Substitute the carboxylic acid group with bioisosteres (e.g., tetrazole) to enhance bioavailability while retaining activity .

Q. What strategies can address low yields in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C) to accelerate cyclization steps, though evidence suggests metal-free methods are currently dominant .
  • Scalable Purification : Use flash chromatography or recrystallization in ethanol/water mixtures to isolate high-purity product .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s solubility?

  • Methodological Answer :

  • pH-Dependent Solubility : Test solubility in buffers (pH 2–12) since the carboxylic acid group ionizes in basic conditions, increasing aqueous solubility .
  • Co-Solvent Systems : Evaluate mixtures like DMSO/H₂O to reconcile discrepancies between polar and nonpolar solvent claims .

Experimental Design Considerations

Q. What controls are essential when testing biological activity of this compound?

  • Methodological Answer :

  • Negative Controls : Include structurally similar but inactive analogs (e.g., esters instead of free carboxylic acids) to isolate pharmacophore effects .
  • Stability Controls : Monitor compound integrity in assay media (e.g., DMEM at 37 °C) to rule out degradation-related false positives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6-Tetrahydropyridazine-3-carboxylic acid
Reactant of Route 2
1,4,5,6-Tetrahydropyridazine-3-carboxylic acid

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